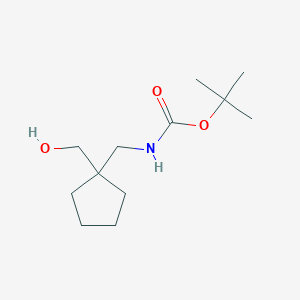
((1-(hidroximetil)ciclopentil)metil)carbamato de tert-butilo
Descripción general
Descripción
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate: is an organic compound with the molecular formula C12H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or other derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, where protecting groups are used to prevent unwanted side reactions.
Comparación Con Compuestos Similares
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate
Comparison:
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate has a similar structure but with a cyclobutyl ring instead of a cyclopentyl ring. This difference in ring size can affect the compound’s reactivity and steric properties.
- tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate contains a cyclopropyl ring, which is smaller and more strained than the cyclopentyl ring. This strain can lead to different reactivity patterns.
- tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate is a stereoisomer of tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate, meaning it has the same molecular formula but a different spatial arrangement of atoms. This can result in different biological activities and chemical properties.
Conclusion
tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and scientific research.
Propiedades
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




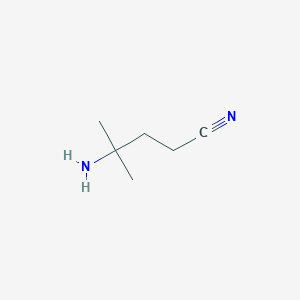
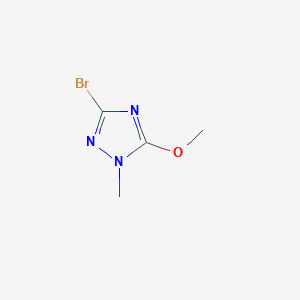
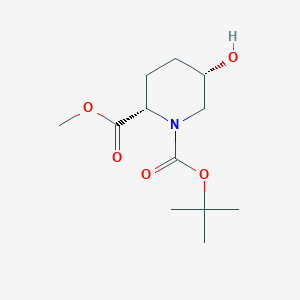
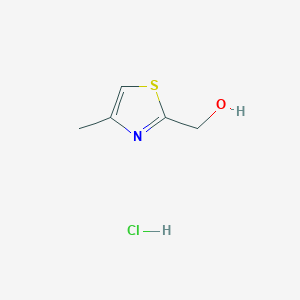

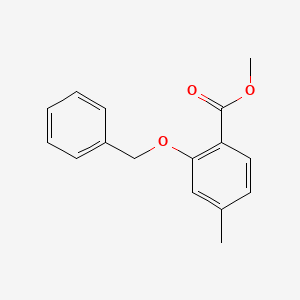
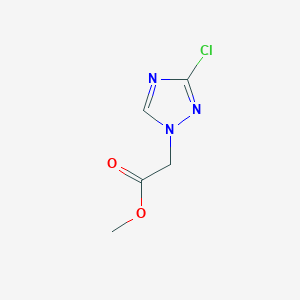
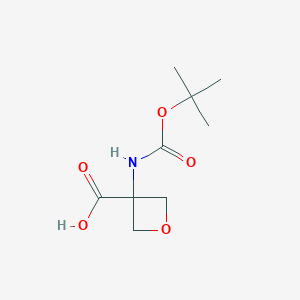

![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)
